

Etacelasil: A Technical Guide to its Chemical Properties, Structure, and Ethylene Release Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Etacelasil*

Cat. No.: *B1216580*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etacelasil (2-chloroethyl-tris(2-methoxyethoxy)silane) is an organosilicon compound recognized for its role as a plant growth regulator. Its primary mechanism of action involves the controlled release of ethylene, a key phytohormone, through a hydrolysis-driven process. This document provides a comprehensive technical overview of the chemical and physical properties of **Etacelasil**, its molecular structure, and detailed experimental protocols for its synthesis and the analysis of its ethylene-releasing capabilities. Furthermore, it elucidates the downstream ethylene signaling pathway in plants, visualized through a detailed diagram.

Chemical Structure and Properties

Etacelasil is characterized by a central silicon atom bonded to a 2-chloroethyl group and three 2-methoxyethoxy groups. This structure is fundamental to its stability and its mechanism of ethylene release.

Table 1: Chemical and Physical Properties of **Etacelasil**

Property	Value	Source(s)
IUPAC Name	2-chloroethyl-tris(2-methoxyethoxy)silane	[1]
Synonyms	Alsol, CGA 13586	[1]
CAS Number	37894-46-5	[1]
Molecular Formula	<chem>C11H25ClO6Si</chem>	[1]
Molecular Weight	316.85 g/mol	[1]
Appearance	Colorless to Almost colorless clear liquid	Inferred from related compounds
Density	1.072 g/cm ³	Inferred from related compounds
Boiling Point	316.3 °C at 760 mmHg	Inferred from related compounds
Flash Point	121 °C	Inferred from related compounds
Water Solubility	0.08 M	Inferred from related compounds
Refractive Index	1.434	Inferred from related compounds
Topological Polar Surface Area	55.4 Å ²	[1]
Complexity	172	Inferred from related compounds

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **Etacelasil** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The 2-chloroethyl group (-CH₂CH₂Cl)

would exhibit two triplets.

- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the 2-methoxyethoxy and 2-chloroethyl groups.
- Mass Spectrometry: The mass spectrum of **Etacelasil** would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the 2-chloroethyl group and the 2-methoxyethoxy groups. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) would be a key indicator for identification.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations. C-H stretching and bending vibrations from the alkyl chains would also be prominent.

Experimental Protocols

Synthesis of Etacelasil

This protocol describes a plausible method for the synthesis of **Etacelasil** based on the reaction of a chlorosilane precursor with an alcohol.[\[2\]](#)[\[3\]](#)

Objective: To synthesize 2-chloroethyl-tris(2-methoxyethoxy)silane (**Etacelasil**) from 2-chloroethyltrichlorosilane and 2-methoxyethanol.

Materials:

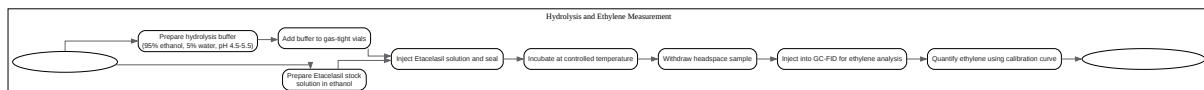
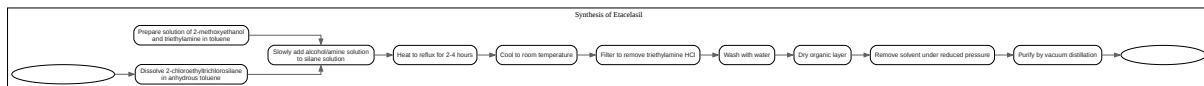
- 2-chloroethyltrichlorosilane
- 2-methoxyethanol
- Anhydrous toluene (or other inert solvent)
- Triethylamine (or other HCl scavenger)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)

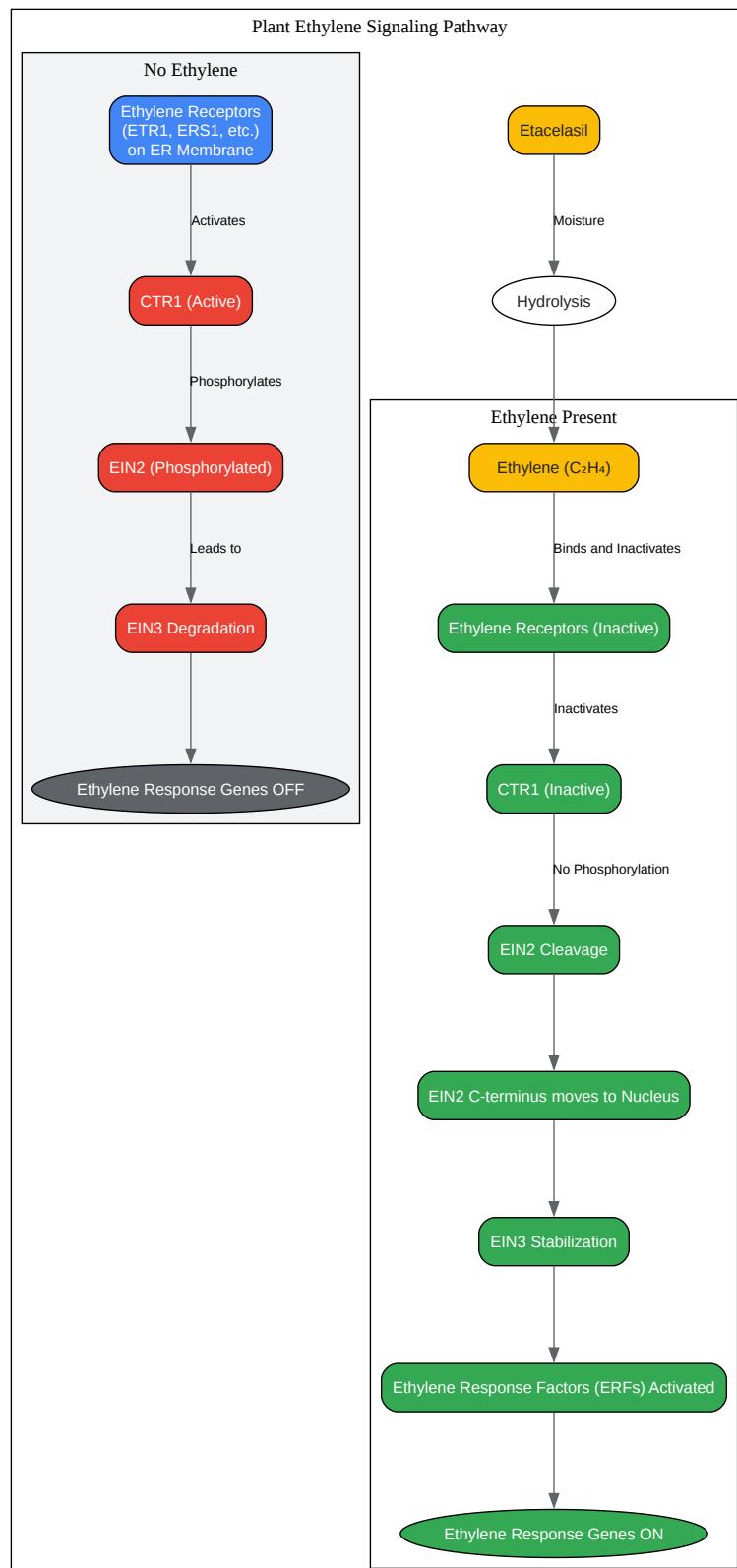
- Magnetic stirrer and heating mantle
- Distillation apparatus

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
- In the flask, dissolve 2-chloroethyltrichlorosilane in anhydrous toluene under a nitrogen atmosphere.
- In a separate flask, prepare a solution of 3 molar equivalents of 2-methoxyethanol and 3 molar equivalents of triethylamine in anhydrous toluene.
- Slowly add the 2-methoxyethanol/triethylamine solution to the stirred solution of 2-chloroethyltrichlorosilane via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate will form.
- Filter the mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with water to remove any remaining salt.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **Etacelasil**.

Workflow Diagram:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Etacelasil | C₁₁H₂₅ClO₆Si | CID 93200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etacelasil | 37894-46-5 | Benchchem [benchchem.com]
- 3. KR900003953B1 - Process for producing alkoxy silanes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Etacelasil: A Technical Guide to its Chemical Properties, Structure, and Ethylene Release Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216580#chemical-properties-and-structure-of-etacelasil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com